molecular formula C25H19ClN4O5 B2611922 2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1207046-37-4

2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2611922
CAS No.: 1207046-37-4
M. Wt: 490.9
InChI Key: DBJPTPAOJNBOEM-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a trimethoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the chlorophenyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and phenyl-substituted compounds. What sets 2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O5/c1-32-19-11-14(12-20(33-2)22(19)34-3)23-27-24(35-29-23)21-17-9-4-5-10-18(17)25(31)30(28-21)16-8-6-7-15(26)13-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPTPAOJNBOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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